molecular formula C11H15FO B7862747 1-(2-Fluorophenyl)pentan-2-ol

1-(2-Fluorophenyl)pentan-2-ol

Cat. No.: B7862747
M. Wt: 182.23 g/mol
InChI Key: LYDQLGIDWBPCMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorophenyl)pentan-2-ol is an organic compound with the molecular formula C11H15FO It is a secondary alcohol with a fluorine atom attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)pentan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2-Fluorophenyl)pentan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient for large-scale production due to its high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)pentan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in ethanol.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).

Major Products Formed:

Scientific Research Applications

1-(2-Fluorophenyl)pentan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain medical conditions.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)pentan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atom enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially modulate cellular processes .

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)pentan-2-ol
  • 1-(2-Chlorophenyl)pentan-2-ol
  • 1-(2-Bromophenyl)pentan-2-ol

Comparison: 1-(2-Fluorophenyl)pentan-2-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Compared to its chlorinated and brominated analogs, the fluorinated compound exhibits higher stability and different reactivity patterns. The fluorine atom’s electronegativity also influences the compound’s biological activity, making it a valuable molecule for research and industrial applications .

Properties

IUPAC Name

1-(2-fluorophenyl)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO/c1-2-5-10(13)8-9-6-3-4-7-11(9)12/h3-4,6-7,10,13H,2,5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDQLGIDWBPCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC1=CC=CC=C1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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